2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate is a chemical compound that belongs to the class of pyrrolidinone derivatives. This compound is characterized by the presence of a pyrrolidinone ring and a benzoate group substituted with a bromine atom and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate typically involves the reaction of 4-bromo-3-methylbenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are the substituted benzoate derivatives.
Hydrolysis: The major products are 4-bromo-3-methylbenzoic acid and N-hydroxysuccinimide.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its benzoate group to nucleophilic sites on proteins or other biomolecules. This acylation process can modify the activity or function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-chloro-3-methylbenzoate
- 2,5-Dioxopyrrolidin-1-yl 4-fluoro-3-methylbenzoate
- 2,5-Dioxopyrrolidin-1-yl 4-iodo-3-methylbenzoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions that are not feasible with other halogens, making this compound valuable in certain synthetic and research applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-7-6-8(2-3-9(7)13)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDGKLMMBLVWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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